molecular formula C19H27B2BrF2O4 B2608089 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester CAS No. 2377606-64-7

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester

Cat. No. B2608089
CAS RN: 2377606-64-7
M. Wt: 458.94
InChI Key: DAMGZDCJOGUHRH-UHFFFAOYSA-N
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Description

“5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester” is a chemical compound that is used in scientific research . It is a valuable building block in organic synthesis . The compound has a molecular weight of 332.98 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H16BBrF2O2 . The InChI code for this compound is 1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 .


Chemical Reactions Analysis

The compound is involved in the Suzuki–Miyaura coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The boron moiety in the compound can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.98 . It is usually stored at refrigerated temperatures . The compound is generally stable and easy to purify .

Scientific Research Applications

Polymer Synthesis and Modification

"5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester" has been utilized in the synthesis of π-conjugated polymers via Suzuki-Miyaura coupling polymerization. This method allows for the creation of high-molecular-weight polymers with boronic acid (ester) moieties at both ends, which can be further modified to yield materials with tailored properties (Nojima et al., 2016). Such materials have applications in electronic devices and sensors due to their conductive and fluorescent properties.

Organic Synthesis Methodologies

Research has demonstrated the utility of organoboron compounds, including derivatives similar to "5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester," in various organic synthesis strategies. These compounds serve as intermediates in cross-coupling reactions, enabling the construction of complex molecules with high precision. For example, organoboron compounds have been used in the facile synthesis of H2O2-cleavable poly(ester-amide)s, showcasing their potential in creating responsive materials for drug delivery systems (Cui et al., 2017).

Development of Novel Materials

The versatility of organoboron compounds extends to the development of novel materials with unique properties. For instance, strategies for analyzing highly reactive pinacolboronate esters underline their significance in synthesizing development compounds with stringent purity requirements (Zhong et al., 2012). Such analytical methodologies are crucial for advancing research in materials science, particularly in areas requiring high-purity materials.

Future Directions

The compound is a versatile material used in scientific research . Its increased stability presents new challenges, considering the removal of the boron moiety at the end of a sequence if required . Future research may focus on developing efficient methods for this process .

properties

IUPAC Name

2-[2-bromo-5-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27B2BrF2O4/c1-16(2)17(3,4)26-20(25-16)12-10-14(22)13(9-11(12)15(23)24)21-27-18(5,6)19(7,8)28-21/h9-10,15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGZDCJOGUHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)B3OC(C(O3)(C)C)(C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27B2BrF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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